molecular formula C5H7NS B181327 4-Methylthiophen-2-amine CAS No. 14770-82-2

4-Methylthiophen-2-amine

Cat. No. B181327
CAS RN: 14770-82-2
M. Wt: 113.18 g/mol
InChI Key: HIJCUWLXJWHXCN-UHFFFAOYSA-N
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Description

4-Methylthiophen-2-amine is a chemical compound with the CAS Number: 14770-82-2. It has a molecular weight of 114.19 .


Molecular Structure Analysis

The IUPAC name for 4-Methylthiophen-2-amine is 4-methyl-1H-1lambda3-thiophen-2-amine. The InChI code is 1S/C5H8NS/c1-4-2-5(6)7-3-4/h2-3,7H,6H2,1H3 .

Scientific Research Applications

4-Methylthiophen-2-amine: A Comprehensive Analysis of Scientific Research Applications

Neuroscience Research: 4-Methylthiophen-2-amine and its derivatives are used as tools for studying the function of certain enzymes and receptors in the brain. They may also have potential as therapeutic agents for neurological conditions.

Medicinal Chemistry: This compound plays a significant role in medicinal chemistry, where it serves as an anchor for chemists to produce combinatorial libraries and search for lead molecules in drug discovery . It has shown potential in the development of antiviral agents, including those against SARS-CoV-2 .

Cancer Research: Thiophene derivatives, including those related to 4-Methylthiophen-2-amine, are used in the synthesis of anticancer agents. They are also studied for their role in epigenetic regulation, which is crucial in cancer development and survival .

Chemosensors Development: Thiophene-based chemosensors, which can include 4-Methylthiophen-2-amine structures, are employed for the detection of various cations and anions, playing a critical role in environmental monitoring and diagnostics .

Anticonvulsant Research: Derivatives of 4-Methylthiophen-2-amine have been evaluated for their anticonvulsant properties, showing promise in comparison to reference drugs like valproic acid and ethosuximide .

properties

IUPAC Name

4-methylthiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c1-4-2-5(6)7-3-4/h2-3H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJCUWLXJWHXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481535
Record name 4-Methyl-thiophen-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylthiophen-2-amine

CAS RN

14770-82-2
Record name 4-Methyl-thiophen-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 4-methylthiophen-2-ylcarbamate (0.880 g, 4.13 mmol) in CH2Cl2 (8 mL) and TFA (6 mL) wad stirred at room temperature for 3 h. Solvents was removed in vacuo to give 4-methylthiophen-2-amine as trifluoroacetic acid salt (0.920 g).
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylthiophen-2-amine
Reactant of Route 2
4-Methylthiophen-2-amine
Reactant of Route 3
4-Methylthiophen-2-amine
Reactant of Route 4
4-Methylthiophen-2-amine
Reactant of Route 5
4-Methylthiophen-2-amine
Reactant of Route 6
4-Methylthiophen-2-amine

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